Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate is a complex organic compound with the molecular formula C22H27NO7 . This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a tetrahydro-2H-pyran ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate involves several stepsThe reaction conditions typically involve the use of protecting agents, solvents, and catalysts to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,3R,4R,5S)-2-[(benzoyloxy)methyl]-3,4-bis(benzyloxy)-5-formylpyrrolidine-1-carboxylate .
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
Uniqueness
Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific arrangement of benzyloxy groups and the presence of a tetrahydro-2H-pyran ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C34H33NO7 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
benzyl N-benzyl-N-[(2S,3R,4R,5S)-2-hydroxy-6-oxo-4,5-bis(phenylmethoxy)oxan-3-yl]carbamate |
InChI |
InChI=1S/C34H33NO7/c36-32-29(35(21-25-13-5-1-6-14-25)34(38)41-24-28-19-11-4-12-20-28)30(39-22-26-15-7-2-8-16-26)31(33(37)42-32)40-23-27-17-9-3-10-18-27/h1-20,29-32,36H,21-24H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
AZHIMLFGWCQQQY-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H]2[C@H]([C@@H](C(=O)O[C@@H]2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2C(C(C(=O)OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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